A Technical Guide to Akt1-IN-6 (CAS Number 1430056-54-4): A Pan-Akt Inhibitor
A Technical Guide to Akt1-IN-6 (CAS Number 1430056-54-4): A Pan-Akt Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Akt1-IN-6, a potent small molecule inhibitor of the Akt serine/threonine kinase family. Identified by the CAS number 1430056-54-4 and also known as INCB047775, this compound demonstrates inhibitory activity against all three Akt isoforms: Akt1, Akt2, and Akt3. This document consolidates available data on its mechanism of action, biochemical and cellular activity, and provides detailed experimental protocols relevant to its study. The information is intended to support researchers and drug development professionals in evaluating and utilizing Akt1-IN-6 for preclinical research and development.
Introduction
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many human cancers, making its components attractive targets for therapeutic intervention. The Akt family of serine/threonine kinases, comprising Akt1, Akt2, and Akt3, represents a key nodal point in this pathway. Akt1-IN-6 has emerged as a potent pan-Akt inhibitor, offering a valuable tool for investigating the therapeutic potential of targeting this central signaling axis.
Physicochemical Properties and Quantitative Data
Akt1-IN-6 is a small molecule inhibitor with demonstrated potent activity against all three Akt isoforms. While specific publicly available data is limited, the compound is characterized by the following information.
| Property | Value | Reference |
| CAS Number | 1430056-54-4 | |
| Alternative Name | INCB047775 | |
| Molecular Formula | C₂₂H₂₀FN₅O | |
| Molecular Weight | 389.43 g/mol | |
| IC₅₀ (Akt1) | < 500 nM | [1] |
| IC₅₀ (Akt2) | < 500 nM | [1] |
| IC₅₀ (Akt3) | < 500 nM | [1] |
| Ki | Data not publicly available | |
| EC₅₀ | Data not publicly available | |
| LD₅₀ | Data not publicly available |
Mechanism of Action and Signaling Pathway
Akt1-IN-6 functions as a pan-Akt inhibitor, targeting the kinase activity of all three Akt isoforms. By inhibiting Akt, the compound blocks the phosphorylation of a multitude of downstream substrates, thereby interfering with the pro-survival and pro-proliferative signals of the PI3K/Akt/mTOR pathway.
Experimental Protocols
The following are generalized protocols for assessing the activity of Akt inhibitors like Akt1-IN-6. Specific parameters may require optimization for individual experimental setups.
Biochemical Kinase Assay (In Vitro)
This protocol outlines a method to determine the in vitro inhibitory activity of Akt1-IN-6 against purified Akt isoforms.
Materials:
-
Purified recombinant Akt1, Akt2, or Akt3 enzyme
-
Akt substrate (e.g., a peptide derived from GSK3)
-
Adenosine triphosphate (ATP)
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM dithiothreitol (DTT), 0.1 mM Na₃VO₄, 10 mM MgCl₂)
-
Akt1-IN-6 dissolved in DMSO
-
96-well plates
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit or phosphospecific antibody)
Procedure:
-
Prepare serial dilutions of Akt1-IN-6 in kinase reaction buffer.
-
In a 96-well plate, add the diluted Akt1-IN-6 or DMSO (vehicle control) to the wells.
-
Add the purified Akt enzyme to each well and incubate for a predetermined time (e.g., 10-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the Akt substrate and ATP.
-
Incubate the reaction for a specified time (e.g., 30-60 minutes) at 30°C.
-
Terminate the reaction according to the detection kit manufacturer's instructions (e.g., by adding a stop solution).
-
Quantify the amount of phosphorylated substrate using a suitable detection method.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Cell-Based Western Blot Assay
This protocol is designed to assess the effect of Akt1-IN-6 on the phosphorylation of downstream Akt targets in a cellular context.
Materials:
-
Cancer cell line with an activated PI3K/Akt pathway (e.g., PTEN-null or PIK3CA-mutant)
-
Cell culture medium and supplements
-
Akt1-IN-6 dissolved in DMSO
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-GSK3β (Ser9), anti-total-GSK3β, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of Akt1-IN-6 or DMSO (vehicle control) for the desired time (e.g., 1-24 hours).
-
Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to quantify the levels of phosphorylated and total proteins.
In Vivo Studies, Pharmacokinetics, and Safety
As of the latest available information, specific in vivo efficacy, pharmacokinetic, and detailed safety and toxicology data for Akt1-IN-6 (INCB047775) are not extensively available in the public domain. Preclinical development data is often proprietary. For in vivo studies, a typical workflow is described below.
Conclusion
Akt1-IN-6 (CAS 1430056-54-4) is a potent pan-Akt inhibitor that serves as a valuable research tool for studying the PI3K/Akt/mTOR signaling pathway. Its ability to inhibit all three Akt isoforms makes it a strong candidate for investigating the therapeutic potential of pan-Akt inhibition in various disease models, particularly in oncology. Further disclosure of specific quantitative data and preclinical findings will be crucial for its continued evaluation and potential clinical development.
